2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946299-70-3
VCID: VC11975824
InChI: InChI=1S/C21H26N2O4S/c1-3-13-28(25,26)23-12-6-8-17-10-11-18(14-19(17)23)22-21(24)15-27-20-9-5-4-7-16(20)2/h4-5,7,9-11,14H,3,6,8,12-13,15H2,1-2H3,(H,22,24)
SMILES: CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C
Molecular Formula: C21H26N2O4S
Molecular Weight: 402.5 g/mol

2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

CAS No.: 946299-70-3

Cat. No.: VC11975824

Molecular Formula: C21H26N2O4S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide - 946299-70-3

Specification

CAS No. 946299-70-3
Molecular Formula C21H26N2O4S
Molecular Weight 402.5 g/mol
IUPAC Name 2-(2-methylphenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Standard InChI InChI=1S/C21H26N2O4S/c1-3-13-28(25,26)23-12-6-8-17-10-11-18(14-19(17)23)22-21(24)15-27-20-9-5-4-7-16(20)2/h4-5,7,9-11,14H,3,6,8,12-13,15H2,1-2H3,(H,22,24)
Standard InChI Key RTBMGZHXTUIRLM-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C
Canonical SMILES CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3C

Introduction

Structural Overview

  • Molecular Formula: Not explicitly provided in available sources, but it can be inferred based on its components. The molecular formula for similar compounds, like 2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, is C21H26N2O4S.

  • Molecular Weight: Estimated to be around 400 g/mol, similar to related compounds.

  • Functional Groups: Includes a tetrahydroquinoline ring, a sulfonyl group, and a phenoxy group, which are crucial for its potential biological activities.

Synthesis

The synthesis of such compounds typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the tetrahydroquinoline core.

  • Step 2: Introduction of the sulfonyl group.

  • Step 3: Attachment of the phenoxy substituent.

  • Step 4: Final acetamide formation.

Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to monitor the reactions and characterize the intermediates.

Biological Activities

Compounds with similar structures have shown potential in various biological applications, including:

  • Medicinal Chemistry: The unique combination of functional groups may impart specific biological activities, such as anti-inflammatory or anticancer properties, although specific data for 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is not available.

  • Pharmacology: The tetrahydroquinoline and sulfonyl groups are known to contribute to therapeutic effects in related compounds.

Current Status

There is a lack of specific research findings on 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide. Most available information pertains to similar compounds, which highlight the potential of such structures in medicinal chemistry.

Future Directions

Future research should focus on synthesizing the compound and evaluating its biological activities, including in vitro and in vivo studies to assess its therapeutic potential and safety profile.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2-(3-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamideC21H26N2O4S402.5Tetrahydroquinoline, sulfonyl, phenoxy groups
2-(4-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamideNot specifiedNot specifiedSimilar structure with different phenoxy substitution
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-[1,1'-biphenyl]-4-carboxamideNot specifiedNot specifiedBiphenyl carboxamide instead of phenoxy group

Given the lack of specific data on 2-(2-methylphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide, further research is necessary to fill the knowledge gap and explore its potential applications fully.

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